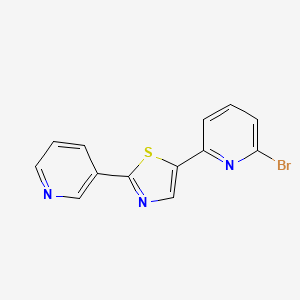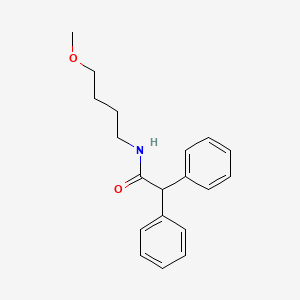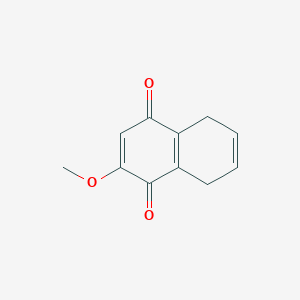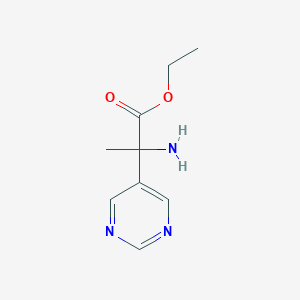![molecular formula C10H10BrN3O2 B8403973 ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8403973.png)
ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of ethyl 5-amino-7-bromo-imidazo[1,2-a]pyridine-2-carboxylate can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with ethyl bromoacetate, followed by cyclization and bromination reactions . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of ethyl 5-amino-7-bromo-imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural modifications and the biological context . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[4,5-b]pyridine derivatives: These isomeric forms have different structural arrangements, resulting in distinct reactivity and applications.
Indole derivatives: Although structurally different, indole derivatives exhibit similar biological activities and are used in comparable research and industrial applications.
The uniqueness of ethyl 5-amino-7-bromo-imidazo[1,2-a]pyridine-2-carboxylate lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H10BrN3O2 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)7-5-14-8(12)3-6(11)4-9(14)13-7/h3-5H,2,12H2,1H3 |
InChI Key |
UBXLGRCSCOVRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=CC2=N1)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
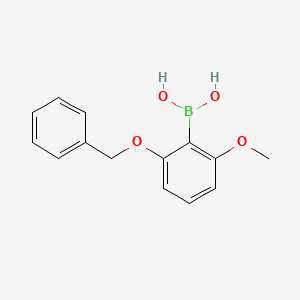

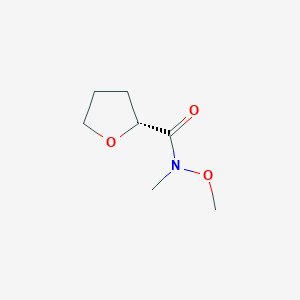
![1-[4-nitro-2-(1H-pyrrol-1-yl)phenoxy]-2-bromoethane](/img/structure/B8403925.png)
![C-[2-(4-Cyclopentyl-piperazin-1-yl)-pyridin-4-yl]-methylamine](/img/structure/B8403927.png)
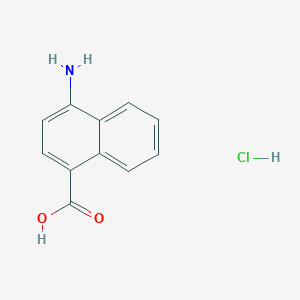
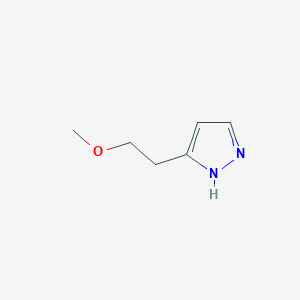
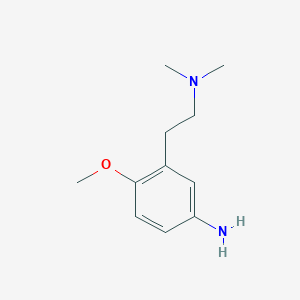
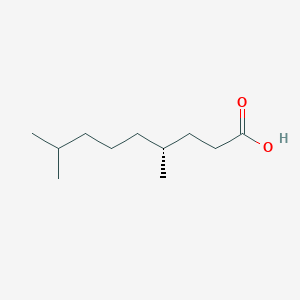
![4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B8403948.png)
